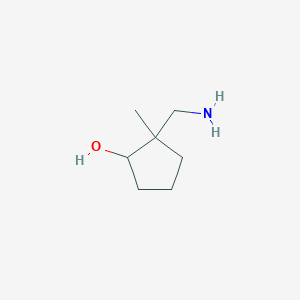
2-(Aminomethyl)-2-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The aminomethyl group, for instance, can be described as a methyl group substituted by an amino group .Chemical Reactions Analysis
Amines, including aminomethyl groups, can react rapidly with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Biofuel Production
2-methylpropan-1-ol (isobutanol) has emerged as a leading candidate for biofuel, aiming to replace or supplement fossil fuels. Research demonstrates the conversion of glucose to isobutanol using a modified amino acid pathway in Escherichia coli. The study highlights the importance of anaerobic conditions for economic viability and addresses the cofactor utilization imbalance by engineering ketol-acid reductoisomerase and alcohol dehydrogenase for NADH dependency. This modification enables anaerobic isobutanol production at 100% theoretical yield, showcasing a significant step towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Pharmacological Potential
The pharmacological landscape is enriched by the exploration of compounds like 1-Aminocyclopropanecarboxylic acid, demonstrating potency and selectivity for the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This specificity suggests potential applications in treating neuropathologies associated with excessive activation of NMDA receptor-coupled cation channels, indicating a promising direction for therapeutic development (Skolnick et al., 1989).
Polymer Synthesis
In the field of materials science, the functionalization of polymers represents a significant area of research. Studies on the reaction of living anionic polymers with specific reagents underscore the ability to obtain well-defined aliphatic primary amine α-end-functionalized polystyrene and poly(methyl methacrylate). This research opens avenues for the development of novel materials with tailored properties for specific applications, ranging from biomedical devices to advanced coatings (Ji et al., 2007).
Antimicrobial Applications
The exploration of new antimicrobial agents is crucial in addressing the growing challenge of antibiotic resistance. Research into the synthesis and properties of aminomethyloxy derivatives of 1-(propylsulfanyl)pentane reveals potential antimicrobial applications. These compounds exhibit promising activity against bacteria and fungi, suggesting their utility as antimicrobial additives in lubricating oils or as direct antiseptic agents (Dzhafarov et al., 2010).
Chemical Synthesis and Stereochemistry
The stereochemistry of various compounds, including tropine and pseudo-tropine, is a fundamental aspect of organic chemistry, impacting the development of pharmaceuticals and synthetic methodologies. Research into ACYL migration and the configuration of diastereomeric 1.2-amino-alcohols contributes to a deeper understanding of stereochemical principles, facilitating the design of more efficient synthetic routes and the discovery of new drugs (Fodor & Nádor, 1952).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)-2-methylcyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(5-8)4-2-3-6(7)9/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWSDHQHPMERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

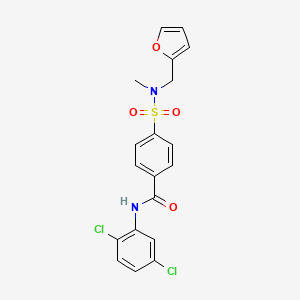
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2616229.png)
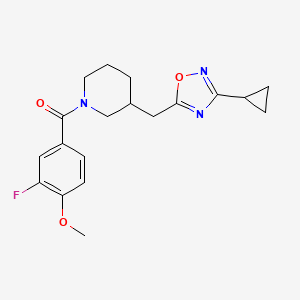
![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)
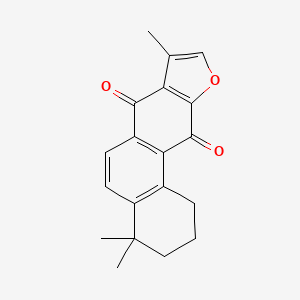


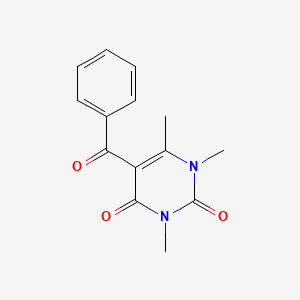

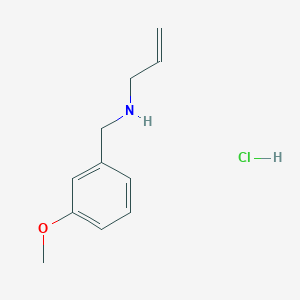
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)